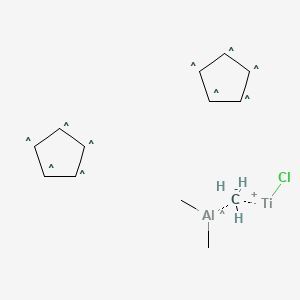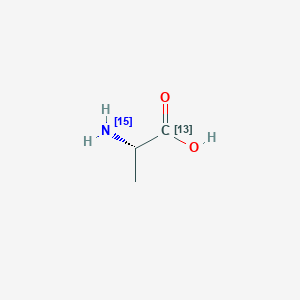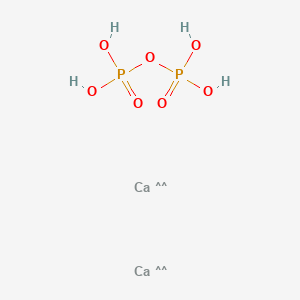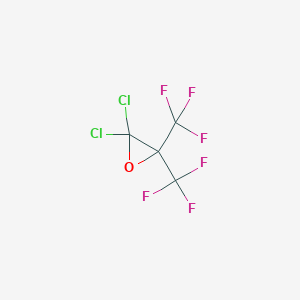
2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichlor-3,3-bis(trifluormethyl)oxiran ist eine chemische Verbindung mit der Summenformel C4Cl2F6O. Sie ist bekannt für ihre einzigartige Struktur, die zwei Chloratome und drei Trifluormethylgruppen umfasst, die an einen Oxiranring gebunden sind. Diese Verbindung wird häufig in verschiedenen chemischen Reaktionen eingesetzt und findet Anwendungen in verschiedenen wissenschaftlichen Bereichen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,2-Dichlor-3,3-bis(trifluormethyl)oxiran umfasst typischerweise die Reaktion von chlorierten und fluorierten Vorläufern unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von Chlortrifluorethylen mit einem geeigneten Oxidationsmittel, um den Oxiranring zu bilden. Die Reaktionsbedingungen erfordern häufig spezifische Temperaturen und Drücke, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von 2,2-Dichlor-3,3-bis(trifluormethyl)oxiran beinhaltet großtechnische chemische Prozesse, die ähnliche Synthesewege wie Labormethoden verwenden. Der Produktionsprozess ist auf Effizienz und Ausbeute optimiert und umfasst häufig kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken, um hochreine Produkte zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,2-Dichlor-3,3-bis(trifluormethyl)oxiran unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann je nach verwendetem Oxidationsmittel zu verschiedenen Produkten oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung weniger chlorierter oder fluorierter Derivate führen.
Substitution: Die Chloratome in der Verbindung können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind starke Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile wie Natriumhydroxid für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, beinhalten aber häufig kontrollierte Temperaturen und Drücke .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise durch Oxidation Carbonsäuren oder Ketone entstehen, während durch Reduktion Alkohole oder Alkane entstehen können. Substitutionsreaktionen können zur Bildung verschiedener substituierter Oxirane führen .
Wissenschaftliche Forschungsanwendungen
2,2-Dichlor-3,3-bis(trifluormethyl)oxiran hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Reagenz in der organischen Synthese verwendet, um Trifluormethylgruppen in Moleküle einzuführen.
Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme und seine Verwendung in biochemischen Assays untersucht.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung und als Baustein für Pharmazeutika untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 2,2-Dichlor-3,3-bis(trifluormethyl)oxiran beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seinen reaktiven Oxiranring. Die Verbindung kann kovalente Bindungen mit Nukleophilen eingehen, was zu einer Modifikation von Biomolekülen oder chemischen Substraten führt. Die Trifluormethylgruppen verbessern die Stabilität und Reaktivität der Verbindung und machen sie zu einem wertvollen Werkzeug in verschiedenen chemischen und biologischen Anwendungen .
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane involves its interaction with molecular targets through its reactive oxirane ring. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules or chemical substrates. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,2-Difluor-3,3-bis(trifluormethyl)oxiran: Ähnliche Struktur, aber mit Fluoratomen anstelle von Chlor.
3,3-Bis(trifluormethyl)-2-fluor-2-(pentafluorethyl)oxiran: Enthält zusätzliche fluorierte Gruppen, was zu unterschiedlicher Reaktivität und Anwendungen führt.
Einzigartigkeit
2,2-Dichlor-3,3-bis(trifluormethyl)oxiran ist aufgrund seiner Kombination aus Chlor- und Trifluormethylgruppen einzigartig, die bestimmte chemische Eigenschaften verleihen. Diese Einzigartigkeit macht es in bestimmten synthetischen Anwendungen wertvoll, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind .
Eigenschaften
Molekularformel |
C4Cl2F6O |
|---|---|
Molekulargewicht |
248.94 g/mol |
IUPAC-Name |
2,2-dichloro-3,3-bis(trifluoromethyl)oxirane |
InChI |
InChI=1S/C4Cl2F6O/c5-2(6)1(13-2,3(7,8)9)4(10,11)12 |
InChI-Schlüssel |
LKZLBDDCSREXTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(O1)(Cl)Cl)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


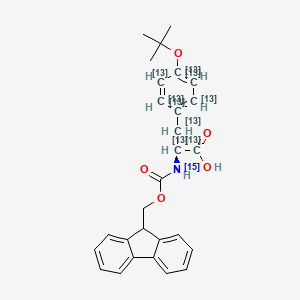
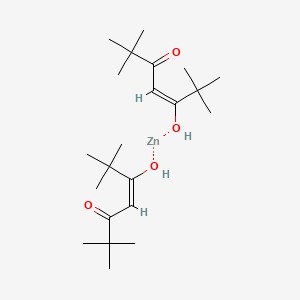

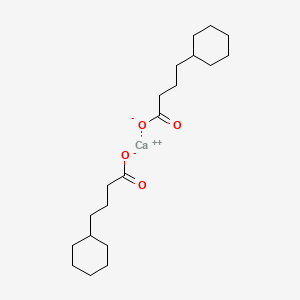


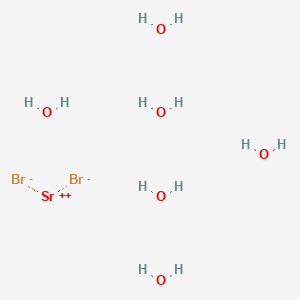

![beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-](/img/structure/B12062392.png)
